molecular formula C11H19N3S B8288781 2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

Cat. No. B8288781
M. Wt: 225.36 g/mol
InChI Key: UUAJSQSNRAMSDP-UHFFFAOYSA-N
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Patent
US04490533

Procedure details

6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine (24.3 g, 0.068 mol) is dissolved in methanol (150 ml) and hydrazine hydrate (4.8 g, 0.087 mol) is added. The solution is refluxed for 11/2 hours and is concentrated in vacuo. The solid residue is dissolved in water (250 ml) 12N HCl (35 ml) is added and the mixture is cooled and filtered. The filtrate is washed with chloroform and concentrated in vacuo. The residue is basified with excess sodium bicarbonate and concentrated to dryness in vacuo. The solid residue is extracted with chloroform/methanol (50/50) (200 ml) and the extract is dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. This gives 10.3 g of 2-[(2-aminoethyl)thiomethyl]-6-dimethylaminomethyl pyridine as a light amber oil.
Name
6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([CH2:11][S:12][CH2:13][CH2:14][N:15]2C(=O)C3=CC=CC=C3C2=O)[CH:8]=[CH:7][CH:6]=1)[CH3:3].O.NN>CO>[NH2:15][CH2:14][CH2:13][S:12][CH2:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:4][N:2]([CH3:3])[CH3:1])[N:10]=1 |f:1.2|

Inputs

Step One
Name
6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine
Quantity
24.3 g
Type
reactant
Smiles
CN(C)CC1=CC=CC(=N1)CSCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 11/2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in water (250 ml) 12N HCl (35 ml)
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solid residue is extracted with chloroform/methanol (50/50) (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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